molecular formula C15H12FN5O2S3 B2524650 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477214-81-6

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2524650
CAS No.: 477214-81-6
M. Wt: 409.47
InChI Key: PXDKSOCCRNZVMK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN5O2S3 and its molecular weight is 409.47. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that combines various pharmacologically relevant moieties. Its structure includes a fluorophenyl group, a thiazole derivative, and a thiadiazole ring, which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Overview

The molecular formula of the compound is C20H18FN3O2S2C_{20}H_{18}FN_3O_2S_2, with a molecular weight of 415.5 g/mol. The presence of functional groups such as the thiazole and thiadiazole rings suggests potential interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC20H18FN3O2S2
Molecular Weight415.5 g/mol
CAS Number941874-25-5

Antimicrobial Properties

Compounds containing thiadiazole and thiazole moieties have been reported to exhibit a wide range of antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains and fungi. Preliminary studies indicate that similar compounds demonstrate significant antibacterial and antifungal properties, suggesting that This compound may also possess these activities .

Anticancer Activity

Research on related compounds has highlighted their anticancer potential. For example, several 1,3,4-thiadiazole derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. Specific studies have shown that certain derivatives can inhibit the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.28 μg/mL . Given its structural similarity to these active compounds, it is plausible that This compound may exhibit comparable anticancer properties.

Neuroprotective Effects

The thiazole and thiadiazole scaffolds have been associated with neuroprotective activities. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds in this class have demonstrated IC50 values lower than that of donepezil, a standard treatment for Alzheimer's . This suggests that This compound could be explored for its potential as an anti-Alzheimer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the thiazole and thiadiazole rings may facilitate interaction with key enzymes such as AChE or DNA topoisomerases.
  • Cell Cycle Disruption : Similar compounds have shown the ability to interfere with cellular processes leading to apoptosis in cancer cells.
  • Antioxidant Activity : The aromatic nature of the compound may contribute to its ability to scavenge free radicals.

Study on Anticancer Activity

In a study evaluating various thiadiazole derivatives against cancer cell lines (HCT116 and MCF-7), compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.74 to 10 μg/mL . The study highlighted the importance of substituent groups on the thiadiazole ring in enhancing biological activity.

Study on Neuroprotective Effects

Another research focused on the synthesis and evaluation of thiadiazole derivatives for AChE inhibition showed promising results where some compounds outperformed donepezil in terms of potency . This indicates that structural modifications can lead to enhanced neuroprotective properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2S3/c16-10-3-1-9(2-4-10)7-11(22)18-14-20-21-15(26-14)25-8-12(23)19-13-17-5-6-24-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDKSOCCRNZVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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